An In-depth Technical Guide to tert-Butyl 2-bromoacrylate: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to tert-Butyl 2-bromoacrylate: Properties, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of tert-Butyl 2-bromoacrylate, a versatile bifunctional monomer and synthetic intermediate. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the core chemical properties, established synthetic methodologies, characteristic reactivity, and key applications of this compound, grounding all information in established scientific literature.
Core Molecular Profile
tert-Butyl 2-bromoacrylate, also known as α-Bromo-tert-butyl acrylate, is an α,β-unsaturated ester featuring both a reactive vinyl bromide and a bulky tert-butyl ester group.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis and polymer chemistry. The tert-butyl group provides steric hindrance and specific solubility characteristics, and can serve as a protecting group for the acrylic acid moiety, while the vinyl bromide allows for a range of subsequent chemical modifications.
Table 1: Physicochemical Properties of tert-Butyl 2-bromoacrylate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 79762-78-0 | [1][2] |
| Molecular Formula | C₇H₁₁BrO₂ | [3] |
| Molecular Weight | 207.07 g/mol | [1][3] |
| Appearance | Colorless liquid | Inferred from related compounds |
| Density | 1.277 g/mL at 25 °C | [1][3] |
| Boiling Point | 80-85 °C at 35 mmHg | [1][3] |
| Refractive Index (n²⁰/D) | 1.458 | [3] |
| Flash Point | 88 °C (closed cup) | [1][3] |
| Storage Temperature | -20°C |[1][3] |
Spectroscopic Signature for Structural Verification
¹H NMR Spectroscopy (Predicted):
-
Vinyl Protons (2H): Two distinct signals (doublets) in the δ 6.0-6.5 ppm range, corresponding to the geminal protons on the alkene.
-
tert-Butyl Protons (9H): A sharp singlet at approximately δ 1.5 ppm, characteristic of the nine equivalent protons of the tert-butyl group.[4]
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (C=O): δ 160-165 ppm.
-
Alkene Carbons (C=C): Two signals in the δ 125-135 ppm range.
-
Quaternary Carbon (C(CH₃)₃): δ 80-85 ppm.
-
tert-Butyl Methyl Carbons (C(CH₃)₃): A single peak around δ 28 ppm.[5]
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.
-
C=C Stretch (Alkene): A medium absorption band around 1630 cm⁻¹.
-
C-O Stretch (Ester): Strong absorptions in the 1150-1250 cm⁻¹ region.
-
C-H Bending (tert-Butyl): Characteristic bands around 1370 and 1390 cm⁻¹.
Synthesis Pathway and Experimental Protocol
The synthesis of alkyl 2-bromoacrylates is typically achieved through a two-step process starting from the corresponding alkyl acrylate.[6] This involves the bromination of the double bond to form a dibromo intermediate, followed by dehydrobromination to regenerate the alkene with a bromine substituent at the α-position.
Caption: General synthesis workflow for tert-Butyl 2-bromoacrylate.
Protocol: Synthesis of tert-Butyl 2-bromoacrylate[7]
This protocol is adapted from the general procedure for synthesizing alkyl 2-bromoacrylates and should be performed by trained personnel with appropriate safety precautions.
Step 1: Synthesis of tert-Butyl 2,3-dibromopropionate
-
In a flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place tert-butyl acrylate (0.15 mol) and chloroform (10 mL).
-
Immerse the flask in an ice bath to cool the solution.
-
Slowly add bromine (0.17 mol) dropwise to the reaction mixture over 3-4 hours, ensuring the temperature is maintained below 40°C.
-
After the addition is complete, allow the reaction to stir until the reddish-brown color of bromine disappears.
-
Remove the chloroform solvent under reduced pressure to yield the crude tert-butyl 2,3-dibromopropionate, which can be purified by vacuum distillation.
Step 2: Synthesis of tert-Butyl 2-bromoacrylate
-
Combine the tert-butyl 2,3-dibromopropionate (1.0 eq) with a suitable non-nucleophilic base such as quinoline (2.0 eq) in a round-bottom flask.
-
Heat the mixture, typically at or above 100°C, under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and process it through an appropriate workup procedure, which typically involves washing with dilute acid to remove the base, followed by extraction with an organic solvent, drying, and solvent removal.
-
The final product, tert-butyl 2-bromoacrylate, is purified by vacuum distillation.
Core Reactivity and Mechanistic Pathways
The dual functionality of tert-Butyl 2-bromoacrylate dictates its reactivity, making it a versatile participant in several key reaction classes.
A. Controlled Radical Polymerization
Like other acrylates, this monomer readily undergoes polymerization. The presence of the bromine atom makes it particularly suitable for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In ATRP, an alkyl bromide initiator and a copper-ligand catalyst system are used to create polymers with predictable molecular weights and low polydispersity.[7] The tert-butyl ester groups can later be hydrolyzed under acidic conditions to yield poly(acrylic acid), a useful polyelectrolyte.[7][8]
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
B. Cross-Coupling Reactions
The vinyl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions.[9] This allows for the precise installation of the acrylate structure onto various aryl, heteroaryl, or vinyl substrates, a common strategy in the synthesis of complex organic molecules and pharmaceuticals.
Caption: General scheme of a Palladium-catalyzed cross-coupling reaction.
C. Michael Addition (Conjugate Addition)
As an α,β-unsaturated ester, the molecule is an electrophile and can act as a Michael acceptor.[10] Nucleophiles, such as enolates, amines, or thiolates, can add to the β-carbon of the alkene.[10][11] This conjugate addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation. The steric bulk of the tert-butyl group and the electronic effect of the α-bromo substituent can influence the rate and success of this reaction.[12]
Applications in Research and Development
Polymer and Materials Science
The primary application of tert-butyl 2-bromoacrylate is in polymer synthesis. Copolymers derived from it are used in coatings and adhesives.[6][13] The bulky tert-butyl group enhances hydrophobicity, weatherability, and resistance to alkaline hydrolysis.[13] Furthermore, the ability to selectively cleave the tert-butyl ester post-polymerization provides a route to amphiphilic block copolymers, which can self-assemble into complex nanostructures for applications in nanotechnology and drug delivery.[8]
Drug Discovery and Organic Synthesis
In medicinal chemistry, the tert-butyl group is a common motif that can enhance metabolic stability or occupy specific hydrophobic pockets in enzyme active sites.[14] tert-Butyl 2-bromoacrylate serves as a versatile building block for introducing the tert-butyl acrylate functionality into complex molecules. Its use in visible light-promoted decarboxylative cross-coupling reactions to synthesize novel CF₃-containing amino acids highlights its potential in creating advanced pharmaceutical intermediates.[15]
Safety, Handling, and Storage
Hazard Profile: tert-Butyl 2-bromoacrylate is classified as an irritant.[3] It is irritating to the eyes, respiratory system, and skin.[3] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][16]
Table 2: GHS Hazard and Safety Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Symbol | Xi | Irritant | [3] |
| Risk Codes | R36/37/38 | Irritating to eyes, respiratory system and skin | [3] |
| Safety Phrases | S26, S36 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing. | [3] |
| WGK (Germany) | 3 | Strongly hazardous to water |[1][3] |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or under a chemical fume hood.[17]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
-
Avoid inhalation of vapor and contact with skin and eyes.[17]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]
-
The recommended storage temperature is -20°C to maintain stability and prevent degradation or unwanted polymerization.[1][3]
References
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tert-Butyl 2-broMoacrylate - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]
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tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide) - Doc Brown's Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
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tert-Butyl bromide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES - AFINITICA. (n.d.). Retrieved January 21, 2026, from [Link]
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Tert.-Butyl Acrylate (TBA) - Univar Solutions. (n.d.). Retrieved January 21, 2026, from [Link]
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tert-Butyl acrylate | C7H12O2 | CID 15458 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. (2000). Macromolecules, 33(11), 4039–4041. Retrieved from [Link]
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The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. (2000). Journal of Polymer Science Part A: Polymer Chemistry, 38(11), 2033-2041. Retrieved from [Link]
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Catalyst-free decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate and its application. (2024). Organic & Biomolecular Chemistry, 22(12), 2279-2283. Retrieved from [Link]
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Heck cross coupling of aryl (heteroaryl) bromides with t-butyl acrylate - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved January 21, 2026, from [Link]
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tert-Butyl 2-bromoacrylate - Polymer Source. (n.d.). Retrieved January 21, 2026, from [Link]
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Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (n.d.). Retrieved January 21, 2026, from [Link]
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Development of a Fragment-Based in Silico Profiler for Michael Addition Thiol Reactivity - LJMU Research Online. (n.d.). Retrieved January 21, 2026, from [Link]
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13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
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Michael Addition Reaction Mechanism - YouTube. (2018, May 10). Retrieved January 21, 2026, from [Link]
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